Tetrahydrocurcumin

Stability Formulation Analytical Chemistry

Select Tetrahydrocurcumin (THC, CAS 36062-04-1) for applications demanding superior aqueous stability and a colorless, non-pro-oxidant profile. Unlike curcumin, THC completely lacks the α,β-unsaturated carbonyl moiety, eliminating yellow color interference and delivering no detectable decomposition after 2 hours at pH 8.0. This ≥98% HPLC-pure powder is the optimal choice for liquid-based assays, cell culture, and topical formulations, where it traps 3.4 peroxyl radicals per molecule and acts as a potent melanogenesis stimulator (opposite to curcumin). Ensure your screening and in vivo COX-2/NF-κB studies achieve reproducible, high-confidence results with this chemically distinct standard.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 36062-04-1
Cat. No. B193312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocurcumin
CAS36062-04-1
Synonyms1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione;  HZIV 81-2;  NSC 687845;  Sabiwhite;  Tetrahydrodiferuloylmethane
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3
InChIKeyLBTVHXHERHESKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Tetrahydrocurcumin (CAS: 36062-04-1): Product Specification and Procurement-Relevant Characteristics


Tetrahydrocurcumin (THC) is a colorless, hydrogenated curcuminoid metabolite of curcumin (CUR) with the molecular formula C21H24O6 and a molecular weight of 372.412 g/mol [1]. Unlike its parent compound curcumin, THC lacks the α,β-unsaturated carbonyl moiety in its central heptadiene chain [2], a structural feature that directly governs its distinct physicochemical and biological profile. This product is typically supplied as a white to off-white powder with a purity of ≥98% as verified by HPLC, and it is recommended for storage at -20°C under desiccated conditions to maintain long-term stability [1].

Why Tetrahydrocurcumin Cannot Be Substituted with Curcumin or Other Hydrogenated Analogs in Research and Development


The procurement of curcuminoids for research or industrial application is not interchangeable. Substituting tetrahydrocurcumin (THC) with curcumin (CUR) or its other hydrogenated metabolites (hexahydrocurcumin, HHC; octahydrocurcumin, OHC) will result in significant and quantifiable differences in experimental outcomes, particularly in stability, bioavailability, and specific bioactivity profiles. The complete reduction of curcumin's conjugated double bonds in THC not only eliminates its characteristic yellow color and pro-oxidant potential but also confers dramatically enhanced aqueous stability [1] and altered, often superior, performance in antioxidant and anti-inflammatory assays [2][3]. Crucially, in certain applications like melanogenesis research, THC and other hydrogenated metabolites exhibit effects opposite to those of curcumin, changing from an inhibitor to a potent stimulator [4]. The evidence presented below provides the quantitative justification for selecting THC over its closest analogs.

Quantitative Differentiation: Tetrahydrocurcumin vs. Curcumin and Hydrogenated Analogs


Aqueous Stability: Tetrahydrocurcumin vs. Curcumin at Physiological pH

In a direct comparative study under air-saturated conditions, tetrahydrocurcumin demonstrated exceptional stability in aqueous solution compared to curcumin. At pH 8.0, curcumin decomposed rapidly with a half-life of 1.0 minute. In contrast, tetrahydrocurcumin showed no detectable decomposition over the entire 2-hour observation period [1]. This stability is attributed to the absence of the conjugated diene moiety, which prevents degradation of the enol tautomer [2].

Stability Formulation Analytical Chemistry

Antioxidant Potency: DPPH Radical Scavenging Activity Ranked Among Curcuminoids

A comparative study evaluating the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of several curcuminoids established a clear rank order of potency. Tetrahydrocurcumin (THC) exhibited the strongest scavenging activity, outperforming its hydrogenated analogs (HHC, OHC), the standard antioxidant trolox, and the parent compound curcumin (CUR). The study reported the relative order of activity as: THC > HHC = OHC > trolox > curcumin > demethoxycurcumin (Dmc) >> bisdemethoxycurcumin (Bdmc) [1].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Lipid Peroxidation Inhibition: Stoichiometric Peroxyl Radical Trapping Efficiency

In an AAPH (2,2'-azobis(2-amidinopropane)dihydrochloride)-induced linoleic acid oxidation model, the stoichiometric number of peroxyl radicals trapped per molecule (n) was quantified for various curcuminoids. Tetrahydrocurcumin (THC) demonstrated an n-value of 3.4, which is significantly higher than that of curcumin (n = 2.7) and other demethoxy derivatives [1]. This indicates a greater capacity for each molecule of THC to neutralize chain-propagating lipid peroxyl radicals.

Lipid Peroxidation Antioxidant Mechanism Free Radical Biology

Functional Reversal: Stimulation of Melanogenesis vs. Curcumin's Inhibition

A comparative study in B16F10 mouse melanoma cells revealed a qualitative functional difference between tetrahydrocurcumin (THC) and curcumin (CUR). Curcumin at 5 µM inhibited melanin synthesis. In contrast, all hydrogenated metabolites, including THC, enhanced melanin synthesis. At a concentration of 40 µM, THC significantly stimulated melanogenesis to a greater degree than its analogs HHC and OHC [1].

Melanogenesis Cosmeceutical Dermatology

Cellular Protection: Superior Efficacy in Oxidative Stress-Induced Cardiac Dysfunction

In a head-to-head comparison in cardiac fibroblasts challenged with tert-butyl hydroperoxide (t-BHP), a model of oxidative stress, both curcumin and tetrahydrocurcumin demonstrated protective effects by attenuating cell death, preserving viability, and reducing Tgfb1 expression. However, tetrahydrocurcumin demonstrated superior protective effects across most parameters assessed [1]. This suggests that the reduction of the heptadiene moiety enhances its protective capacity in this specific cellular context.

Cardiovascular Research Oxidative Stress Cell Biology

Anti-Inflammatory Mechanism: Selective COX-2 and NF-κB Pathway Suppression

An in vivo study using mouse models of acute inflammation (xylene-induced ear edema, carrageenan-induced paw edema) compared the anti-inflammatory effects of tetrahydrocurcumin (THC), octahydrocurcumin (OHC), and curcumin (CUR). The study found that THC and OHC were more effective than CUR in selectively inhibiting the expression of cyclooxygenase 2 (COX-2) and suppressing the nuclear factor-κB (NF-κB) signaling pathway via transforming growth factor β activated kinase-1 (TAK1) inactivation [1].

Inflammation COX-2 NF-κB In Vivo Model

Optimizing Outcomes: Application Scenarios Where Tetrahydrocurcumin Provides a Verifiable Advantage


Development of Aqueous and Topical Formulations Requiring Long-Term Stability

Given its exceptional stability in aqueous solutions (no detectable decomposition after 2 hours at pH 8.0, compared to curcumin's 1-minute half-life [1]), tetrahydrocurcumin is the compound of choice for developing liquid-based assays, cell culture media, or topical products. Its colorless nature and stability prevent the confounding effects of degradation products and color interference, ensuring consistent dosing and reliable results over the course of an experiment or shelf-life of a product.

High-Throughput Screening for Potent Lipid Peroxidation Inhibitors

For screening programs aimed at identifying compounds with high chain-breaking antioxidant capacity, tetrahydrocurcumin is a superior reference standard. Its demonstrated ability to trap 3.4 peroxyl radicals per molecule [2] makes it a more potent and reliable positive control than curcumin (n=2.7) or trolox (n≈2.7) in lipid peroxidation assays.

Investigating Pro-Melanogenic Pathways and Hypopigmentation Therapies

In stark contrast to curcumin, which inhibits melanin synthesis, tetrahydrocurcumin acts as a potent stimulator of melanogenesis in both murine and human cell lines [3]. This functional reversal makes THC a unique tool for studying pro-melanogenic signaling pathways and a candidate molecule for developing treatments for hypopigmentation disorders or for use in anti-graying hair care products.

In Vivo Studies Targeting COX-2 and NF-κB Mediated Inflammation

For in vivo research focusing on the COX-2/NF-κB inflammatory axis, tetrahydrocurcumin offers a mechanistic advantage. It has been shown to be more effective than curcumin in selectively inhibiting COX-2 expression and suppressing the NF-κB pathway via TAK1 inactivation in mouse models of acute inflammation [4]. This makes it a more promising candidate for preclinical development in this specific therapeutic area.

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